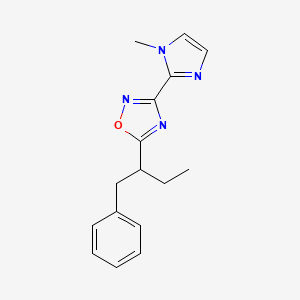![molecular formula C13H11F2N3O B7438310 3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea](/img/structure/B7438310.png)
3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of fluorine atoms on both the phenyl and pyridinyl rings, which can significantly influence its chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea typically involves the reaction of 4-fluorobenzylamine with 5-fluoropyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to obtain the desired product.
化学反应分析
Types of Reactions
3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms on the phenyl and pyridinyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl and pyridinyl derivatives.
科学研究应用
3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.
Pharmaceutical Industry: It is explored as a lead compound for drug development, with modifications to its structure to enhance its pharmacokinetic and pharmacodynamic properties.
作用机制
The mechanism of action of 3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular processes and pathways. Detailed studies on its mechanism of action would involve techniques like molecular docking, enzyme assays, and cellular assays to elucidate its effects at the molecular level.
相似化合物的比较
Similar Compounds
4-Fluorophenylurea: A simpler urea derivative with a single fluorine atom on the phenyl ring.
5-Fluoropyridin-2-ylurea: A related compound with a fluorine atom on the pyridinyl ring.
N-(4-Fluorophenyl)-N’-(5-fluoropyridin-2-yl)urea: A structurally similar compound with fluorine atoms on both aromatic rings.
Uniqueness
3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea is unique due to the presence of both fluorine atoms and the benzyl group, which can influence its chemical reactivity and biological activity. The combination of these structural features may result in enhanced stability, binding affinity, and selectivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-10-3-1-9(2-4-10)7-17-13(19)18-12-6-5-11(15)8-16-12/h1-6,8H,7H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZKLSYFOCOXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=NC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)
![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B7438244.png)
![2-[(2-methylimidazol-1-yl)methyl]-5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7438247.png)
![6-[[2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl]amino]pyridine-2-carboxamide](/img/structure/B7438266.png)

![5-hydroxy-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B7438280.png)
![2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7438284.png)
![N-cyclohexyl-2-[5-[2-(2,3,5-trimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7438288.png)
![2-amino-4-[[[1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-yl]-methylamino]methyl]-1H-pyrimidin-6-one](/img/structure/B7438326.png)


![4-amino-N-[2-(furan-2-yl)ethyl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7438341.png)
![3-(1H-pyrazol-5-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]piperidine-1-carboxamide](/img/structure/B7438343.png)
